molecular formula C12H13BrCl2O2 B8333225 1-Bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one

1-Bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one

Cat. No. B8333225
M. Wt: 340.04 g/mol
InChI Key: JKEMPVYFAUBFIK-UHFFFAOYSA-N
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Patent
US04254132

Procedure details

210 g (0.81 mol) of 4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one were dissolved in 1,000 ml of carbon tetrachloride. 41 ml (0.01 mol) of bromine were added dropwise at room temperature at a rate such that it was continuously consumed. The mixture was then stirred at room temperature for 30 minutes. After distilling off the solvent in vacuo, 268.3 g (98% of theory) of crude 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one were obtained and were further reacted directly. ##STR13##
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:16])([CH3:15])[C:4](=[O:14])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1.[Br:17]Br>C(Cl)(Cl)(Cl)Cl>[Br:17][CH:5]([O:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[C:4](=[O:14])[C:3]([CH3:16])([CH3:15])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
ClCC(C(COC1=CC=C(C=C1)Cl)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continuously consumed
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(C(CCl)(C)C)=O)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 268.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 7890.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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